(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Description

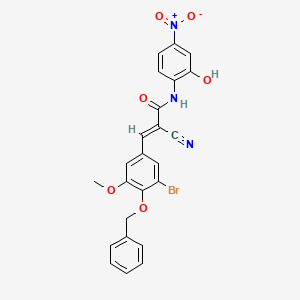

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a complex aromatic substitution pattern. Key structural attributes include:

- Central acrylamide scaffold with an α,β-unsaturated cyano group (E-configuration).

- Aromatic ring substitutions:

- 3-Bromo (electron-withdrawing, sterically bulky).

- 5-Methoxy (electron-donating, enhances lipophilicity).

- 4-Phenylmethoxy (bulky substituent, increases hydrophobicity).

- N-substituent: 2-Hydroxy-4-nitrophenyl (polar, hydrogen-bond donor/acceptor, strong electron-withdrawing nitro group).

Properties

IUPAC Name |

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O6/c1-33-22-11-16(10-19(25)23(22)34-14-15-5-3-2-4-6-15)9-17(13-26)24(30)27-20-8-7-18(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJYYEKISMBZDI-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Comparative Analyses

Electronic Effects

- Bromine vs.

- Nitro vs. Trifluoromethyl: The nitro group (-NO2) in the target is a stronger electron-withdrawing group (σpara = 1.27) than -CF3 (σpara = 0.54), enhancing electrophilicity and redox activity .

Steric and Solubility Profiles

- 4-Phenylmethoxy vs. 4-Isopropoxy : The phenylmethoxy group in the target increases steric bulk (molar volume ~120 cm³/mol vs. ~90 cm³/mol for isopropoxy), reducing solubility but improving membrane permeability .

- N-Substituent Hydrophilicity : The 2-hydroxy-4-nitrophenyl group in the target introduces hydrogen-bonding capacity (logP ~1.5), contrasting with lipophilic analogs like 2,3-dimethylphenyl (logP ~3.2) .

Configurational Impact

- E vs. Z Isomers: The E-configuration in the target ensures the cyano and carbonyl groups are trans, optimizing conjugation and dipole interactions. Z-isomers (e.g., ) may exhibit reduced planarity, altering binding kinetics .

Hypothetical Pharmacological Implications

- Target Compound : The bromine and nitro groups may synergize for DNA intercalation or kinase inhibition, while the hydroxyl group enables pH-dependent solubility.

- Chlorinated Analog () : Lower steric bulk could improve solubility but reduce target affinity.

- Trifluoromethyl Derivative () : Enhanced metabolic stability (due to C-F bonds) but weaker electron withdrawal compared to nitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.